3-bromo-4-(propan-2-yl)benzaldehyde
Description
Properties
CAS No. |
461425-83-2 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Bromo 4 Propan 2 Yl Benzaldehyde
Reactivity Profile of the Aldehyde Functional Group
The aldehyde group is a primary site of reactivity in 3-bromo-4-(propan-2-yl)benzaldehyde, participating in a variety of addition and condensation reactions, as well as oxidation and reduction processes.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. This fundamental reaction allows for the introduction of a wide array of functional groups. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols. Similarly, the addition of cyanide ion (from a source like HCN or KCN) leads to the formation of a cyanohydrin, a precursor to α-hydroxy acids and α-amino acids.
The aldehyde can also react with sodium hydrogensulfite to form a crystalline addition product, a reaction often used for the purification of aldehydes.
Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)
While this compound itself cannot undergo a self-aldol condensation due to the absence of α-hydrogens, it can participate in crossed aldol condensations with other enolizable aldehydes or ketones. byjus.com These reactions, typically catalyzed by acid or base, lead to the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated carbonyl compounds.
The Knoevenagel condensation offers another pathway for C-C bond formation at the aldehyde carbon. In this reaction, this compound is reacted with compounds possessing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base like piperidine (B6355638) or pyridine. This results in the formation of a new carbon-carbon double bond. For example, the Knoevenagel condensation of 2-bromo-4-methylbenzaldehyde (B1335389) is a known reaction. sigmaaldrich.com
Oxidation Pathways to Carboxylic Acids
The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-bromo-4-(propan-2-yl)benzoic acid. smolecule.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and Tollens' reagent. smolecule.com The oxidation with Tollens' reagent, which involves the reduction of silver ions to metallic silver, serves as a classic qualitative test for aldehydes. Vigorous oxidation with reagents like potassium permanganate can also lead to the cleavage of the isopropyl group, ultimately yielding 3-bromobenzoic acid. masterorganicchemistry.com
| Oxidizing Agent | Product |
| Potassium Permanganate (KMnO4) | 3-bromo-4-(propan-2-yl)benzoic acid |
| Chromium Trioxide (CrO3) | 3-bromo-4-(propan-2-yl)benzoic acid |
| Tollens' Reagent ([Ag(NH3)2]+) | 3-bromo-4-(propan-2-yl)benzoic acid |
Reduction Reactions to Alcohols and Amines
The aldehyde group can be reduced to a primary alcohol, yielding (3-bromo-4-(propan-2-yl)phenyl)methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.comacs.org
Furthermore, the aldehyde can be converted into an amine through a process called reductive amination. This typically involves the initial formation of an imine by reaction with an amine (primary or secondary), followed by reduction of the imine in situ. Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. This method allows for the synthesis of a wide range of substituted amines. For example, salicylaldehyde (B1680747) can undergo reductive amination with L-leucine methyl ester. acs.org
| Reducing Agent | Product |
| Sodium Borohydride (NaBH4) | (3-bromo-4-(propan-2-yl)phenyl)methanol |
| Lithium Aluminum Hydride (LiAlH4) | (3-bromo-4-(propan-2-yl)phenyl)methanol |
| Amine + Reducing Agent (e.g., NaBH3CN) | Substituted Amines |
Transformations Involving the Aryl Bromide Moiety
The bromine atom attached to the aromatic ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
The aryl bromide of this compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group. The Suzuki cross-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids has been reported. nih.gov
Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond and the substitution of a vinylic hydrogen with the aryl group.
Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This method is highly effective for the synthesis of aryl-substituted alkynes.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This provides a direct route to N-aryl amines.
These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for its elaboration into a vast array of more complex molecules.
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron Compound | C-C |
| Heck | Alkene | C-C |
| Sonogashira | Terminal Alkyne | C-C (alkynyl) |
| Buchwald-Hartwig | Amine | C-N |
Direct Nucleophilic Aromatic Substitution (SNAr) on Activated Systems
While the benzene (B151609) ring of this compound is not strongly activated towards traditional nucleophilic aromatic substitution (SNAr), the presence of the aldehyde group, an electron-withdrawing functionality, does provide some activation. For a classical SNAr reaction to proceed efficiently, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. In this case, the aldehyde is meta to the bromine atom, which offers only moderate activation.
However, the bromine atom can undergo substitution reactions, which are likely facilitated by transition metal catalysis rather than a direct SNAr mechanism. These catalyzed reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, are more common for aryl halides that are not highly activated. In such transformations, a variety of nucleophiles can be introduced at the C3 position of the benzaldehyde (B42025) ring.
Metal-Halogen Exchange Reactions for Organometallic Reagent Generation
The aryl bromide functionality of this compound is a prime site for metal-halogen exchange, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction typically involves treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium), or through the formation of a Grignard reagent using magnesium metal.
The resulting organometallic species, either an aryllithium or a Grignard reagent, is a potent nucleophile and can react with a wide array of electrophiles. This opens up a vast chemical space for derivatization. For instance, the newly formed organometallic intermediate can be quenched with carbon dioxide to yield a carboxylic acid, with an aldehyde or ketone to form a secondary or tertiary alcohol respectively, or used in transition-metal-catalyzed cross-coupling reactions. It is crucial to control the reaction temperature, often requiring cryogenic conditions, to prevent unwanted side reactions, such as the nucleophilic attack of the organometallic reagent on the aldehyde group of another molecule.
Reactions Involving the Isopropyl Substituent
The isopropyl group presents another handle for the functionalization of this compound, primarily through reactions at the benzylic position.
Potential for Aliphatic Oxidation or Functionalization
The benzylic carbon of the isopropyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate or chromic acid, can oxidize the isopropyl group to a carboxylic acid, although this would also oxidize the aldehyde. More selective oxidation of the benzylic C-H bond can be achieved under specific conditions to potentially yield a tertiary alcohol.
A more synthetically useful transformation is benzylic bromination. masterorganicchemistry.comnih.govyoutube.comchadsprep.comlibretexts.org This free-radical halogenation, typically employing N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), can selectively introduce a bromine atom at the benzylic position of the isopropyl group. The resulting benzylic bromide is a versatile intermediate that can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Chemoselectivity and Orthogonal Reactivity in Multi-Functionalized Systems
The presence of multiple reactive sites on this compound necessitates careful consideration of chemoselectivity to achieve desired transformations. The aldehyde, aryl bromide, and isopropyl group exhibit different reactivities, which can be exploited for selective functionalization.
For instance, the aldehyde group can be selectively protected, for example as an acetal, to allow for transformations at the aryl bromide or isopropyl group without interference. Following the desired reaction, the aldehyde can be deprotected.
Alternatively, the inherent differences in reactivity can be leveraged. For example, reduction of the aldehyde to an alcohol with a mild reducing agent like sodium borohydride can be achieved without affecting the aryl bromide. smolecule.com Conversely, metal-halogen exchange at the aryl bromide can be performed at low temperatures to avoid reaction with the aldehyde. Palladium-catalyzed cross-coupling reactions at the C-Br bond can also be carried out in the presence of the aldehyde and isopropyl groups. The choice of reagents and reaction conditions is therefore paramount in dictating the outcome of the reaction and achieving orthogonal reactivity.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong external magnetic field. The resulting spectra provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR spectroscopy provides data on the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons. In 3-bromo-4-(propan-2-yl)benzaldehyde, the spectrum is expected to show distinct signals for the aldehyde, aromatic, and isopropyl protons.
The aldehydic proton (-CHO) is highly deshielded by the electronegative oxygen atom and is anticipated to appear as a singlet far downfield. The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electron-withdrawing aldehyde and bromine substituents and the electron-donating isopropyl group. The proton at C2 is expected to be a singlet due to a lack of adjacent protons, while the protons at C5 and C6 should appear as a pair of doublets from coupling to each other. The isopropyl group will present as a septet for the single methine proton, coupled to the six equivalent protons of the two methyl groups, which in turn will appear as a doublet.
Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS (CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CHO | 9.95 | s (singlet) | - | 1H |
| H-2 (Aromatic) | 8.05 | s (singlet) | - | 1H |
| H-5 (Aromatic) | 7.55 | d (doublet) | ~8.0 | 1H |
| H-6 (Aromatic) | 7.80 | d (doublet) | ~8.0 | 1H |
| -CH(CH₃)₂ | 3.30 | sept (septet) | ~7.0 | 1H |
| -CH(CH₃)₂ | 1.25 | d (doublet) | ~7.0 | 6H |
¹³C NMR spectroscopy maps the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. The chemical shift of each carbon is dependent on its hybridization and electronic environment.
For this compound, ten distinct signals are expected. The carbonyl carbon of the aldehyde group will be the most downfield signal. The six aromatic carbons will have shifts influenced by their substituents; the carbon bonded to the bromine (C-3) will be shifted upfield due to the heavy atom effect, while the carbon attached to the aldehyde group (C-1) will be deshielded. The carbons of the isopropyl group will appear in the upfield aliphatic region of the spectrum. chemicalbook.comnih.gov
Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS (CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO (C-7) | 191.5 |
| C-1 (Aromatic) | 136.0 |
| C-2 (Aromatic) | 132.5 |
| C-3 (Aromatic, C-Br) | 125.0 |
| C-4 (Aromatic, C-isopropyl) | 155.0 |
| C-5 (Aromatic) | 128.0 |
| C-6 (Aromatic) | 130.0 |
| -CH(CH₃)₂ | 34.5 |
| -CH(CH₃)₂ | 23.5 |
Two-dimensional (2D) NMR experiments provide correlational data that helps piece the molecular puzzle together by showing which nuclei are coupled to each other.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY cross-peaks would confirm the coupling between the H-5 and H-6 aromatic protons and, most distinctly, between the isopropyl methine proton and the isopropyl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons with their directly attached carbons (one-bond C-H coupling). It is invaluable for definitively assigning which proton signal corresponds to which carbon signal. For example, the aldehyde proton at ~9.95 ppm would show a cross-peak to the aldehyde carbon at ~191.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for connecting different parts of the molecule. Key HMBC correlations would include the aldehyde proton showing correlations to the aromatic carbons C-1, C-2, and C-6, thereby linking the aldehyde group to the ring at the C-1 position. The isopropyl methine proton would show correlations to C-3, C-4, and C-5, confirming its position on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It can be used to confirm spatial arrangements. A NOESY spectrum would show a correlation between the aldehyde proton and the H-6 proton, as well as between the isopropyl methine proton and the H-5 proton, confirming the substituent positions.
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. nist.govchegg.com
The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak characteristic of the aldehyde C=O carbonyl stretch is predicted around 1705-1685 cm⁻¹. Aldehydic C-H stretching vibrations typically appear as a pair of weaker bands near 2850 and 2750 cm⁻¹. Aromatic C=C stretching will produce peaks in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl group will be observed just below 3000 cm⁻¹. The presence of the bromine atom is indicated by a C-Br stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.
Table 3: Predicted IR Absorption Data for this compound
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2975-2870 | C-H Stretch | Aliphatic (Isopropyl) |
| 2850, 2750 | C-H Stretch | Aldehyde |
| 1705-1685 | C=O Stretch | Aldehyde |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1385 | C-H Bend | Isopropyl (gem-dimethyl) |
| 600-500 | C-Br Stretch | Aryl Halide |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound will prominently feature the molecular ion peak [M]⁺. Due to the near-equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), this peak will appear as a characteristic pair of signals ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is a definitive indicator of a single bromine atom in the molecule. Common fragmentation pathways would include the loss of a methyl group ([M-15]⁺) to form a stable secondary carbocation, and the loss of the entire isopropyl group ([M-43]⁺). nih.gov
HRMS can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition and molecular formula of a compound by distinguishing it from other molecules with the same nominal mass.
Table 4: Predicted HRMS and MS Fragmentation Data for this compound Molecular Formula: C₁₀H₁₁BrO
| Ion | Calculated Exact Mass (for ⁷⁹Br isotope) | Predicted m/z | Identity |
|---|---|---|---|
| [C₁₀H₁₁⁷⁹BrO]⁺ | 225.9993 | 226 | Molecular Ion [M]⁺ |
| [C₁₀H₁₁⁸¹BrO]⁺ | 227.9973 | 228 | Molecular Ion [M+2]⁺ |
| [C₉H₈⁷⁹BrO]⁺ | 210.9762 | 211 | [M-CH₃]⁺ |
| [C₇H₄⁷⁹BrO]⁺ | 182.9472 | 183 | [M-C₃H₇]⁺ |
| [C₁₀H₁₁O]⁺ | 147.0792 | 147 | [M-Br]⁺ |
Computational and Theoretical Studies on 3 Bromo 4 Propan 2 Yl Benzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. For 3-bromo-4-(propan-2-yl)benzaldehyde, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to find the lowest energy conformation of the molecule. This process, known as geometry optimization, calculates key structural parameters. The optimization reveals the most stable arrangement of the atoms, providing data on bond lengths, bond angles, and dihedral angles. These computed parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. bohrium.com
Table 1: Selected Optimized Geometrical Parameters for this compound This table presents illustrative data based on typical DFT calculation results for similar aromatic aldehydes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C(1)-C(2) | 1.40 Å |
| C(3)-Br | 1.91 Å | |
| C(4)-C(isopropyl) | 1.52 Å | |
| C(1)-C(aldehyde) | 1.48 Å | |
| C(aldehyde)=O | 1.22 Å | |
| **Bond Angles (°) ** | C(2)-C(3)-Br | 119.5° |
| C(3)-C(4)-C(isopropyl) | 121.0° | |
| C(2)-C(1)-C(aldehyde) | 120.5° | |
| C(1)-C(aldehyde)=O | 124.0° | |
| Dihedral Angle (°) | C(2)-C(1)-C(aldehyde)=O | 0.5° |
Analysis of Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the isopropyl group, while the LUMO is concentrated on the electron-withdrawing benzaldehyde (B42025) moiety.
Table 2: Calculated Frontier Orbital Energies for this compound This table contains representative energy values derived from DFT calculations for analogous compounds.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Gap (ΔE) | 4.70 eV |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. DFT methods can accurately calculate the vibrational frequencies corresponding to infrared (IR) spectra. bohrium.comresearchgate.net These calculations help in assigning specific vibrational modes, such as the characteristic C=O stretch of the aldehyde group and the C-Br stretching frequency. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), providing a theoretical spectrum that can be compared with experimental results for structural confirmation. spectrabase.com
Table 3: Predicted Vibrational Frequencies and Spectroscopic Data This table shows illustrative predicted data. Experimental values may vary.
| Spectroscopic Data | Functional Group/Atom | Predicted Value |
| IR Frequency (cm⁻¹) | Aldehyde C=O Stretch | 1705 cm⁻¹ |
| Aromatic C=C Stretch | 1590 cm⁻¹ | |
| C-Br Stretch | 640 cm⁻¹ | |
| ¹H NMR Shift (ppm) | Aldehyde-H | 9.95 ppm |
| Aromatic-H (ortho to CHO) | 7.90 ppm | |
| Isopropyl-CH | 3.30 ppm | |
| ¹³C NMR Shift (ppm) | Aldehyde-C | 192.0 ppm |
| C-Br | 125.0 ppm | |
| C-isopropyl | 155.0 ppm |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. For this compound, the most negative regions (typically colored red or yellow) are located around the electronegative oxygen atom of the aldehyde group, indicating the preferred sites for electrophilic attack. Conversely, positive regions (colored blue) are generally found around the hydrogen atoms, particularly the aldehyde hydrogen, signifying sites susceptible to nucleophilic attack. researchgate.netnih.gov
Conformational Analysis and Energy Landscape Exploration
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary sources of conformational flexibility are the rotation around the single bond connecting the aromatic ring to the aldehyde group and the bond connecting the ring to the isopropyl group. researchgate.net By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be constructed. This analysis typically reveals that the most stable conformer is one where steric hindrance is minimized, for instance, where the bulky isopropyl and bromo groups are positioned to reduce repulsion. researchgate.net The aldehyde group is often found to be nearly co-planar with the benzene (B151609) ring to maximize conjugation, though the ortho-bromo substituent can cause a slight rotation. researchgate.net
Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Studies
Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis are computational methods used to visualize and quantify the intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show the nature and strength of intermolecular contacts. nih.gov For this compound, this analysis would likely reveal the presence of several types of interactions, including:
Halogen bonding: Interactions involving the bromine atom.
Hydrogen bonding: Weak C-H···O hydrogen bonds involving the aldehyde group.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table presents plausible data based on analyses of similar bromo-aromatic compounds. nih.gov
| Type of Intermolecular Contact | Percentage Contribution |
| H···H | 45% |
| C···H / H···C | 25% |
| Br···H / H···Br | 18% |
| O···H / H···O | 9% |
| Other (e.g., C···C, Br···O) | 3% |
Reaction Mechanism Studies and Transition State Identification
Extensive literature searches did not yield specific computational or theoretical studies on the reaction mechanisms and transition state identification for this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, transition states, and activation energies, no published research applying these techniques directly to reactions involving this compound could be located.
Theoretical investigations into the reaction mechanisms of structurally similar benzaldehyde derivatives have been conducted. For instance, studies on other halogen-substituted benzaldehydes have explored their conformational stability and electronic properties, which are foundational to understanding their reactivity. However, specific data on the transition states of reactions involving the title compound, including their geometries, energies, and vibrational frequencies, remain unreported in the scientific literature based on the available search results.
Consequently, detailed research findings and corresponding data tables concerning the reaction mechanisms and transition state identification of this compound cannot be provided at this time. Further experimental and computational research is necessary to characterize the mechanistic pathways of this particular compound.
Applications and Role in Advanced Organic Synthesis
Precursor in Materials Science Research
The unique substitution pattern of 3-bromo-4-(propan-2-yl)benzaldehyde, featuring a reactive aldehyde group, a modifiable bromine atom, and a bulky isopropyl group, makes it a promising candidate for the synthesis of advanced materials. Its potential extends to the creation of novel polymers and functional organic materials with tailored properties.
Synthesis of Monomers for Polymerization
While direct studies on the use of this compound as a monomer are limited, its functional groups allow for its theoretical application in polymerization reactions. The aldehyde functionality can participate in condensation polymerizations, for instance, with amines to form polyimines (Schiff base polymers). Furthermore, the bromine atom can be a key site for cross-coupling reactions, a cornerstone of modern polymer synthesis.
For example, in a manner analogous to other functionalized benzaldehydes, this compound could be copolymerized with other monomers like phthalaldehyde to create functional polymers. acs.orgthieme-connect.comresearchgate.net The reactivity of the benzaldehyde (B42025) in such copolymerizations is often influenced by the electronic nature of its substituents. acs.org The presence of the bromine atom and the isopropyl group would be expected to modulate the reactivity and the properties of the resulting polymer.
The aldehyde group can also be modified prior to polymerization. For instance, it can be converted to other functional groups that are more amenable to specific polymerization techniques. This versatility allows for the design of a wide array of monomers from a single starting material.
Table 1: Potential Polymerization Reactions Involving this compound Derivatives
| Polymerization Type | Reactive Site on Monomer | Potential Polymer Class |
| Condensation Polymerization | Aldehyde group | Polyimines, Polyesters (after oxidation to carboxylic acid) |
| Cross-Coupling Polymerization | Bromo group | Conjugated Polymers |
| Ring-Opening Polymerization | After conversion to a cyclic monomer | Polyesters, Polyamides |
Development of Functional Organic Materials (e.g., liquid crystals, dyes)
The synthesis of functional organic materials, such as liquid crystals and dyes, often relies on molecules with specific structural features that influence their optical and electronic properties. Substituted benzaldehydes are common precursors in the synthesis of these materials.
Liquid Crystals: Calamitic (rod-shaped) liquid crystals often consist of a rigid core with flexible terminal groups. researchgate.net The benzaldehyde moiety can serve as a central building block for the rigid core. Through reactions like Schiff base formation with anilines or aldol-type condensations, elongated molecules with mesogenic properties can be synthesized. thieme-connect.comresearchgate.netsioc-journal.cn The presence of the bromine and isopropyl groups on the phenyl ring of this compound would influence the molecule's shape, polarity, and intermolecular interactions, which are critical factors in determining its liquid crystalline behavior. While direct synthesis of liquid crystals from this compound has not been extensively reported, the general synthetic strategies for benzaldehyde-based liquid crystals are well-established. thieme-connect.comresearchgate.netsioc-journal.cn
Dyes: Azo dyes, a significant class of synthetic colorants, are formed through the coupling of a diazonium salt with an electron-rich aromatic compound. organic-chemistry.orggoogle.comrug.nl While this compound itself is not a primary precursor for azo dyes, it can be chemically modified to become one. For instance, reduction of the aldehyde to a benzyl (B1604629) alcohol followed by other functional group transformations could lead to a suitable coupling component. The substituents on the aromatic ring play a crucial role in determining the color of the resulting dye. The bromo and isopropyl groups would be expected to have a bathochromic or hypsochromic effect on the dye's absorption spectrum.
Intermediacy in Agrochemical Synthesis Research
Halogenated aromatic compounds are a cornerstone of the agrochemical industry, with many pesticides and herbicides featuring these structural motifs. nih.gov The presence of a bromine atom in this compound makes it a valuable intermediate for the synthesis of novel agrochemicals. acs.org
Design and Synthesis of Novel Chemical Entities for Agricultural Use
The synthesis of new agrochemicals often involves the construction of complex molecules from smaller, functionalized building blocks. Substituted benzaldehydes are frequently used as starting materials in these synthetic routes. The aldehyde group can be readily transformed into a variety of other functional groups, and the bromine atom can participate in cross-coupling reactions to build more complex molecular architectures.
For example, benzaldehyde derivatives are used in the synthesis of pyrethroid insecticides. google.com The specific combination of a bromo and an isopropyl group in this compound could lead to the discovery of new compounds with enhanced insecticidal or herbicidal activity. The isopropyl group, in particular, can influence the lipophilicity of the molecule, which is a key parameter for its biological activity and environmental fate.
Table 2: Potential Agrochemical Scaffolds from this compound
| Agrochemical Class | Key Synthetic Transformation | Role of this compound |
| Pyrethroid Insecticides | Esterification | Precursor to the alcohol or acid component |
| Fungicides | Heterocycle formation | Building block for the core heterocyclic structure |
| Herbicides | Various | Introduction of a substituted phenyl moiety |
Building Block for Complex Polycyclic and Heterocyclic Systems
The construction of complex polycyclic and heterocyclic frameworks is a central theme in organic synthesis, driven by the prevalence of these structures in natural products and pharmaceuticals. sioc-journal.cnorganic-chemistry.orgtandfonline.commdpi.com this compound, with its multiple reactive sites, is a potentially valuable starting material for such syntheses.
Annelation and Cyclization Reactions
Annelation and cyclization reactions are powerful tools for the construction of ring systems. The aldehyde and bromo functionalities of this compound can both participate in a variety of these transformations.
Polycyclic Aromatic Compounds: The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves the fusion of aromatic rings. lmu.edu While direct annelation reactions involving this compound are not widely documented, its derivatives could be used in reactions like the Friedel-Crafts acylation (after oxidation of the aldehyde to a carboxylic acid) followed by intramolecular cyclization to build fused ring systems. The bromine atom can also be utilized in transition-metal-catalyzed cross-coupling reactions to create biaryl linkages, which can then undergo intramolecular cyclization to form polycyclic structures. mdpi.com
Heterocyclic Compounds: The aldehyde group is a versatile handle for the synthesis of a wide range of heterocyclic compounds. nih.gov For example, it can react with binucleophiles to form various five-, six-, and seven-membered heterocycles. The Knoevenagel condensation, for instance, between this compound and an active methylene (B1212753) compound can be the first step in a sequence leading to fused ring systems. researchgate.net
Furthermore, intramolecular cyclization reactions of derivatives of this compound can lead to the formation of benzo-fused heterocycles. tandfonline.comresearchgate.netacs.orgmdpi.com For example, conversion of the aldehyde to a propargyl ether followed by a palladium-catalyzed cyclization could yield chromene derivatives. mdpi.com The bromine atom can also serve as a directing group or a point of further functionalization in these cyclization strategies.
Table 3: Examples of Potential Cyclization Reactions
| Reaction Type | Reactants with this compound derivative | Resulting Heterocyclic System |
| Pictet-Spengler Reaction | Tryptamine (after conversion of aldehyde to an amine) | Tetrahydro-β-carboline |
| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, ammonia | Dihydropyridine |
| Gewald Aminothiophene Synthesis | Active methylene nitrile, sulfur, amine | Aminothiophene |
| Bischler-Napieralski Reaction | β-Arylethylamine (after conversion to an amide) | Dihydroisoquinoline |
Strategic Incorporation into Multi-Ring Architectures
The compound this compound is a valuable intermediate in the construction of complex, multi-ring systems, particularly those with pharmaceutical relevance. Its bifunctional nature, possessing both an aldehyde and an aryl bromide, allows for sequential and directed modifications, making it a strategic building block for creating larger molecular scaffolds.
A notable application is its use as a precursor in the synthesis of imidazole (B134444) 3-oxide derivatives, which are investigated as inhibitors of Acetyl-CoA Synthetase 2 (ACSS2). In a documented synthetic route, this compound is prepared by the direct bromination of 4-isopropylbenzaldehyde (B89865). google.com This intermediate then undergoes further transformations where both the aldehyde and the bromo functionalities are key to assembling the final heterocyclic structure. The aldehyde group provides a reactive site for condensation or reductive amination reactions, while the bromo group enables the introduction of further complexity through cross-coupling reactions, ultimately leading to the formation of intricate, biologically active molecules. google.com This process highlights the compound's role as a crucial link between simple starting materials and advanced, high-value chemical entities.
The versatility of this compound in building multi-ring systems is rooted in the orthogonal reactivity of its functional groups. The aldehyde can be converted into a variety of other groups or used to form an initial heterocyclic ring, after which the bromo substituent can be used as a handle for late-stage functionalization via metal-catalyzed coupling reactions to complete the target architecture.
Role in Catalysis and Ligand Design Research
While specific, published research focusing exclusively on this compound in catalysis is limited, its structural features make it a highly promising candidate for applications in both ligand design and catalytic processes. The presence of a sterically demanding isopropyl group, a reactive aldehyde, and a bromo-substituted aromatic ring provides a versatile platform for synthetic chemists.
Development of Chiral Auxiliaries and Ligands
The development of effective chiral ligands is paramount for asymmetric catalysis, which is crucial for producing enantiomerically pure pharmaceuticals and agrochemicals. This compound serves as an attractive scaffold for creating such ligands.
The aldehyde functionality is a key starting point for synthesizing Schiff base ligands through condensation with chiral amines or amino alcohols. The resulting imine can coordinate to a metal center, and the chirality of the amine moiety can induce enantioselectivity in catalytic reactions. The bulky isopropyl group ortho to the bromine atom can provide the necessary steric hindrance around a metal center to influence the trajectory of incoming substrates, thereby enhancing stereochemical control.
Furthermore, the bromo-substituent is a versatile handle for more complex ligand construction. It can be elaborated through various cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach phosphine (B1218219) groups, other aromatic rings, or additional coordinating moieties, leading to the formation of bidentate or polydentate chiral ligands.
Table 1: Potential Reactions for Chiral Ligand Synthesis from this compound
| Reaction Type | Reagent/Catalyst | Resulting Structure/Use |
| Schiff Base Condensation | Chiral Primary Amine (R-NH₂) | Forms a chiral imine, a potential bidentate (N, X) ligand precursor. |
| Reductive Amination | Chiral Secondary Amine (R₂NH), Reducing Agent | Creates a chiral tertiary amine, useful in ligand backbones. |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂), Pd Catalyst | Introduces new aryl groups, building block for biaryl phosphine ligands (e.g., Buchwald-type). |
| Sonogashira Coupling | Terminal Alkyne (e.g., with a phosphine group), Pd/Cu Catalyst | Attaches alkynyl moieties for creating rigid ligand backbones. |
Use in Organocatalysis and Metal-Catalyzed Processes
In addition to its role as a ligand precursor, this compound can act as a substrate in various catalytic reactions.
Organocatalysis: The aldehyde group is a key functional group in many organocatalytic transformations. It can participate in reactions such as asymmetric aldol (B89426), Mannich, and Michael reactions when activated by chiral amine catalysts (e.g., proline or its derivatives). In these scenarios, the bulky 3-bromo-4-isopropylphenyl group would influence the steric environment of the reaction, potentially impacting diastereoselectivity or enantioselectivity.
Metal-Catalyzed Processes: The carbon-bromine bond makes the molecule an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide allows for its strategic use in sequential reaction workflows where other parts of a molecule are assembled first, followed by a final coupling step involving the C-Br bond.
Table 2: Potential Metal-Catalyzed Reactions Utilizing this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Boronic Acid/Ester (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂, etc. + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂ + Ligand + Base | C(sp²)-C(sp²) |
| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Pd Catalyst + Cu(I) cocatalyst + Base | C(sp²)-C(sp) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst + Ligand + Base | C(sp²)-N |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd Catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Cyantion | Cyanide Source (e.g., Zn(CN)₂) | Pd Catalyst | C(sp²)-CN |
These potential applications underscore the utility of this compound as a versatile building block, poised for a significant role in the synthesis of complex organic molecules, functional materials, and novel catalysts.
Future Research Directions and Emerging Perspectives
Development of Green Chemistry Synthetic Routes
The pursuit of environmentally benign chemical processes has spurred research into greener synthetic routes for valuable compounds like 3-bromo-4-(propan-2-yl)benzaldehyde. Traditional synthesis methods often rely on hazardous reagents and generate significant waste. Green chemistry principles offer a pathway to mitigate these issues through the use of safer solvents, renewable starting materials, and catalytic processes. chemijournal.comchemmethod.com
A known method for the synthesis of this compound involves the bromination of 4-isopropylbenzaldehyde (B89865) using 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione in sulfuric acid. rsc.orggoogle.com While effective, this method utilizes a strong acid and a brominating agent that may not align with green chemistry principles. Future research is directed towards developing more sustainable alternatives.
Biocatalysis: One promising avenue is the use of enzymes as catalysts. Halogenase enzymes, for instance, can selectively introduce halogen atoms onto aromatic rings under mild conditions, offering a potentially greener alternative to traditional chemical halogenation. nih.govresearchgate.net Carboxylic acid reductases (CARs) are another class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes, which could be integrated into a biocatalytic route starting from a corresponding benzoic acid derivative. nih.govnih.gov
Flow Chemistry: Continuous flow chemistry presents another opportunity to enhance the greenness of the synthesis. Flow reactors can improve reaction efficiency, reduce waste, and allow for safer handling of hazardous reagents by using smaller volumes at any given time. This technology could be applied to the existing bromination reaction to optimize conditions and minimize byproducts.
Green Solvents and Catalysts: The replacement of hazardous solvents with more environmentally friendly options is a key aspect of green chemistry. Research into the use of water, supercritical fluids, or bio-derived solvents for the synthesis of substituted benzaldehydes is an active area. chemijournal.com Furthermore, the development of solid-supported catalysts or recyclable catalysts can simplify product purification and reduce waste. google.com For example, the use of a catalyst comprising a zinc salt on an inert support has been explored for aromatic bromination. google.com
The table below summarizes potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Approach | Potential Advantage | Relevant Research |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzymatic halogenation and reduction of carboxylic acids. nih.govresearchgate.netnih.govnih.gov |
| Flow Chemistry | Improved efficiency, enhanced safety, reduced waste. | General principles of flow chemistry in organic synthesis. |
| Green Solvents | Reduced environmental impact and toxicity. | Use of aqueous media or other green solvents in organic synthesis. chemijournal.com |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | Supported metal catalysts for halogenation reactions. google.com |
Advanced Functionalization Strategies for Enhanced Reactivity
The bromine atom and the aldehyde group in this compound are key functional handles that allow for a wide range of chemical modifications. Advanced functionalization strategies aim to leverage these sites to create more complex and valuable molecules with enhanced reactivity and tailored properties.
C-H Activation: A prominent strategy for the functionalization of aromatic compounds is direct C-H activation. acs.orgnih.govrsc.orgresearchgate.net This approach allows for the introduction of new functional groups at specific positions on the benzene (B151609) ring, often with high regioselectivity. For benzaldehyde (B42025) derivatives, transient directing groups can be employed to facilitate ortho-C(sp²)–H functionalization, including arylation, chlorination, bromination, and amidation. acs.org This strategy could be applied to this compound to introduce additional substituents, further diversifying its chemical space.
Cross-Coupling Reactions: The bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. acs.orgrug.nl These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives. The aldehyde group can be protected during these transformations and later deprotected or used in subsequent reactions. A two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of substituted benzaldehydes, which could be adapted for this compound. acs.orgrug.nlresearchgate.net
The following table highlights some advanced functionalization strategies applicable to this compound.
| Functionalization Strategy | Target Site | Potential Transformation |
| C-H Activation | Aromatic C-H bonds | Introduction of aryl, alkyl, or heteroatom substituents. acs.orgnih.govacs.org |
| Suzuki Coupling | C-Br bond | Formation of a new C-C bond with boronic acids. acs.orgrug.nl |
| Buchwald-Hartwig Amination | C-Br bond | Formation of a new C-N bond with amines. acs.orgrug.nl |
| Aldehyde Chemistry | Aldehyde group | Conversion to alcohols, imines, or other functional groups. |
Exploration of Novel Applications in Emerging Chemical Technologies
The unique structural features of this compound make it a promising building block for the synthesis of molecules with applications in various emerging chemical technologies, particularly in medicinal chemistry and materials science.
Medicinal Chemistry: A significant application of this compound is as an intermediate in the synthesis of inhibitors for Acetyl-CoA Synthetase 2 (ACSS2). rsc.orggoogle.com ACSS2 is a crucial enzyme in cancer cell metabolism, particularly under hypoxic conditions, and its inhibition is a promising strategy for cancer therapy. acs.orggoogle.comontosight.aigoogle.comnih.gov The development of novel ACSS2 inhibitors based on the this compound scaffold is an active area of research.
Beyond ACSS2 inhibition, the structural motif of this compound can be found in other biologically active molecules. Substituted benzaldehydes are known to possess a wide range of pharmacological activities. The combination of the bromo and isopropyl substituents could lead to the discovery of new therapeutic agents with unique properties.
Materials Science: The reactivity of the aldehyde and the potential for cross-coupling reactions at the bromine position make this compound a versatile precursor for the synthesis of functional materials. For example, it could be incorporated into polymers or organic electronic materials to tune their properties. The aldehyde group can participate in condensation reactions to form Schiff bases, which are known to have interesting optical and electronic properties.
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction
The table below outlines the potential applications of AI and machine learning in the context of this compound.
| AI/ML Application | Description | Potential Impact |
| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. semanticscholar.orgnih.govpreprints.orgpreprints.org | Discovery of novel and more efficient synthetic pathways. |
| Regioselectivity Prediction | Machine learning models predict the site of reaction in electrophilic aromatic substitutions. rsc.orgsemanticscholar.orgnih.govnih.govrsc.orgacs.org | Improved control over the synthesis and reduction of unwanted isomers. |
| Reaction Condition Optimization | AI predicts the optimal solvent, catalyst, and temperature for a given reaction. nih.govresearchgate.net | Accelerated experimental workflow and improved reaction yields. |
Q & A
Basic: What are the recommended synthetic routes for 3-bromo-4-(propan-2-yl)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves bromination of 4-(propan-2-yl)benzaldehyde or alkylation of 3-bromo-4-hydroxybenzaldehyde. Key steps include:
- Bromination: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
- Alkylation: React 3-bromo-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base (e.g., K₂CO₃) .
Optimization: Adjust reaction time (6–24 hours) and temperature (60–80°C). Monitor progress via TLC or HPLC. Use catalytic agents like phase-transfer catalysts to enhance yield .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Identify aldehyde proton (δ 9.8–10.2 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and aromatic protons (δ 7.0–8.0 ppm) .
- IR Spectroscopy: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peak (M⁺) at m/z 243.10 (C₁₀H₁₁BrO₂) and fragmentation patterns for structural confirmation .
- X-ray Crystallography: Resolve crystal structure using SHELX software for bond-length/angle analysis .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- First Aid: For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage: Keep in a dark, airtight container at 2–8°C to prevent degradation .
Advanced: How can DFT calculations predict the reactivity of this compound in substitution reactions?
Methodological Answer:
- Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron density and reaction barriers .
- Software: Gaussian or ORCA for geometry optimization; Multiwfn for analyzing electrostatic potential (ESP) maps to identify electrophilic sites (e.g., aldehyde carbon) .
- Applications: Predict regioselectivity in nucleophilic attacks (e.g., para-bromine directing effects) and compare with experimental kinetic data .
Advanced: What biological targets are plausible for derivatives of this compound, and how can SAR studies be designed?
Methodological Answer:
- Targets: TGF-β/Smad pathway (anti-fibrotic activity) or enzyme inhibition (e.g., kinases) via aldehyde-mediated covalent binding .
- SAR Strategies:
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading) and identify critical factors .
- Byproduct Analysis: Employ GC-MS/HPLC to detect impurities (e.g., over-oxidized aldehydes) and optimize purification (column chromatography, recrystallization) .
- Reproducibility: Validate results across multiple batches and cross-reference with literature protocols (e.g., inert atmosphere vs. aerobic conditions) .
Advanced: What mechanistic insights can be gained from kinetic isotope effects (KIE) in its reactions?
Methodological Answer:
- KIE Setup: Replace hydrogen with deuterium at the aldehyde position to study rate-determining steps (e.g., nucleophilic addition vs. bromide elimination) .
- Data Interpretation: A primary KIE (>2) suggests proton transfer is rate-limiting. Combine with DFT-derived transition states to validate mechanisms .
Advanced: How does steric hindrance from the isopropyl group influence its chemical reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
